molecular formula C8H14O4 B1530555 Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 834914-37-3

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No.: B1530555
CAS No.: 834914-37-3
M. Wt: 174.19 g/mol
InChI Key: XQEOKSHYYARIRN-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is an organic compound with the molecular formula C8H14O4. It is also known by its IUPAC name, methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate. This compound is a derivative of tetrahydropyran and features both ester and hydroxymethyl functional groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)oxane-4-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)oxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)tetrahydropyran-4-methanol.

    Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)oxane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive molecules.

    Industry: The compound is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)oxane-4-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Methyl 4-(hydroxymethyl)oxane-4-carboxylate can be compared with other similar compounds such as:

    Methyl 4-(hydroxymethyl)tetrahydrofuran-4-carboxylate: This compound has a similar structure but features a tetrahydrofuran ring instead of a tetrahydropyran ring.

    Methyl 4-(hydroxymethyl)cyclohexane-4-carboxylate: This compound has a cyclohexane ring, which affects its chemical properties and reactivity.

Uniqueness

This compound is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOKSHYYARIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736686
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834914-37-3
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, to a solution of lithium aluminum tri(tert-butoxy)hydride (1.93 g) in tetrahydrofuran (15 mL) was added a solution of dimethyl tetrahydro-2H-pyran-4,4-dicarboxylate (606 mg) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for an hour. To the reaction mixture was added an an aqueous saturated sodium sulfate solution till being cloudy. An insoluble matter was filtered and the filtrate was concentrated. The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→1:2→1:4→ethyl
[Compound]
Name
lithium aluminum tri(tert-butoxy)hydride
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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